molecular formula C11H15NO3S2 B2404555 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide CAS No. 2415500-49-9

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide

Cat. No. B2404555
M. Wt: 273.37
InChI Key: GTRNETJDZGHWHX-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide, also known as DT-010, is a novel compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism Of Action

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide exerts its effects through various mechanisms, including the inhibition of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting that it may have potential as an anticancer agent.

Biochemical And Physiological Effects

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the reduction of oxidative stress. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, its limited availability and high cost may limit its use in some experiments.

Future Directions

There are several future directions for research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide, including its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanisms of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide and to optimize its synthesis method to increase its availability and reduce its cost.
In conclusion, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide is a novel compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide as a therapeutic agent.

Synthesis Methods

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide is synthesized through a multistep process, starting with the reaction of 2-mercaptoethanol with acrylonitrile to form 2-(2-cyanoethylthio)ethanol. This intermediate is then reacted with furfural to produce N-(2-furfurylthio)ethyl)acrylamide, which is subsequently reacted with hydrogen sulfide to form N-(2-furfurylthio)ethyl)ethane-1,2-diamine. The final step involves the reaction of this compound with 6-bromo-1,3-dithiepane to yield N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide.

Scientific Research Applications

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide has shown potential in various scientific research applications, including its use as an anti-inflammatory agent, antioxidant, and anticancer agent. Studies have shown that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S2/c13-10(9-1-2-15-5-9)12-6-11(14)7-16-3-4-17-8-11/h1-2,5,14H,3-4,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRNETJDZGHWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C2=COC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide

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